2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Description
2,4-Dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group linked to a 6-methoxyindole-substituted ethylamine moiety. Its structure combines aromatic chlorination and an indole ring system, which are common pharmacophores in bioactive molecules. The 6-methoxy group on the indole ring enhances electron density and may influence binding interactions in biological systems, while the dichloro substituents on the benzamide improve lipophilicity and metabolic stability . This compound is synthesized via amide coupling reactions, typically involving benzoyl chloride derivatives and indole-containing amines under controlled conditions .
Properties
Molecular Formula |
C18H16Cl2N2O2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-24-13-3-5-14-11(10-22-17(14)9-13)6-7-21-18(23)15-4-2-12(19)8-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
KGVRTSCPJUKDSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzoyl chloride and 6-methoxyindole.
Reaction Conditions: The 2,4-dichlorobenzoyl chloride is reacted with 6-methoxyindole in the presence of a base such as triethylamine to form the intermediate product.
Final Step: The intermediate product is then reacted with ethylamine to yield the final compound.
Chemical Reactions Analysis
2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Chlorination: The 2,4-dichloro substitution on the benzamide increases molecular weight and lipophilicity (LogP ~3.5 estimated) compared to non-halogenated analogs like Rip-B (LogP ~2.1) . This enhances membrane permeability but may reduce aqueous solubility.
- In contrast, the 2-methylindole derivative () introduces steric hindrance, possibly reducing binding affinity .
- Heterocyclic Replacements : Thiadiazole-containing analogs () exhibit higher molecular weights and polar surface areas, suggesting divergent pharmacokinetic profiles compared to indole-based benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
